molecular formula C17H11BrCl2N6 B11706970 8-bromo-3-[(2Z)-2-(2,4-dichlorobenzylidene)hydrazinyl]-5-methyl-5H-[1,2,4]triazino[5,6-b]indole

8-bromo-3-[(2Z)-2-(2,4-dichlorobenzylidene)hydrazinyl]-5-methyl-5H-[1,2,4]triazino[5,6-b]indole

Cat. No.: B11706970
M. Wt: 450.1 g/mol
InChI Key: MJFHBYNZCJVWNC-WNFQYIGGSA-N
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Description

The compound (2Z)-1-{8-BROMO-5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}-2-[(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINE is a complex organic molecule featuring a triazinoindole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-1-{8-BROMO-5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}-2-[(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINE typically involves multi-step organic reactions. The initial step often includes the formation of the triazinoindole core, followed by bromination and methylation reactions to introduce the bromo and methyl groups, respectively. The final step involves the condensation of the triazinoindole derivative with 2,4-dichlorobenzaldehyde under specific conditions to form the hydrazine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and controlled reaction environments to facilitate the multi-step synthesis process. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

(2Z)-1-{8-BROMO-5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}-2-[(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the hydrazine moiety.

    Substitution: The bromo and dichlorophenyl groups can undergo substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

(2Z)-1-{8-BROMO-5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}-2-[(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINE: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials with specific properties, such as electronic or optical materials.

Mechanism of Action

The mechanism of action of (2Z)-1-{8-BROMO-5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}-2-[(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloroaniline: Shares the dichlorophenyl group but lacks the triazinoindole core.

    8-Bromo-5-methylindole: Contains the bromo and methyl groups but lacks the triazino and hydrazine moieties.

Uniqueness

The uniqueness of (2Z)-1-{8-BROMO-5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}-2-[(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINE lies in its complex structure, combining multiple functional groups and a triazinoindole core

Properties

Molecular Formula

C17H11BrCl2N6

Molecular Weight

450.1 g/mol

IUPAC Name

8-bromo-N-[(Z)-(2,4-dichlorophenyl)methylideneamino]-5-methyl-[1,2,4]triazino[5,6-b]indol-3-amine

InChI

InChI=1S/C17H11BrCl2N6/c1-26-14-5-3-10(18)6-12(14)15-16(26)22-17(25-23-15)24-21-8-9-2-4-11(19)7-13(9)20/h2-8H,1H3,(H,22,24,25)/b21-8-

InChI Key

MJFHBYNZCJVWNC-WNFQYIGGSA-N

Isomeric SMILES

CN1C2=C(C=C(C=C2)Br)C3=C1N=C(N=N3)N/N=C\C4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)C3=C1N=C(N=N3)NN=CC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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